Cas no 25369-42-0 (3-hydroxyquinoline-8-carboxylic acid)

3-hydroxyquinoline-8-carboxylic acid structure
25369-42-0 structure
商品名:3-hydroxyquinoline-8-carboxylic acid
CAS番号:25369-42-0
MF:C10H7NO3
メガワット:189.16748
MDL:MFCD18417130
CID:1422551
PubChem ID:22148865

3-hydroxyquinoline-8-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 8-Quinolinecarboxylic acid, 3-hydroxy-
    • 3-hydroxyquinoline-8-carboxylic acid
    • 3-Hydroxy-8-quinolinecarboxylic acid
    • AMY26172
    • 3-hydroxyquinoline-8-carboxylicacid
    • SCHEMBL368304
    • AS-32828
    • DB-228659
    • CS-0139411
    • DTXSID901290320
    • AKOS025396492
    • MFCD18417130
    • 25369-42-0
    • SB68563
    • MDL: MFCD18417130
    • インチ: InChI=1S/C10H7NO3/c12-7-4-6-2-1-3-8(10(13)14)9(6)11-5-7/h1-5,12H,(H,13,14)
    • InChIKey: HOVFZWMFCBLANH-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=CC(=CN=C2C(=C1)C(=O)O)O

計算された属性

  • せいみつぶんしりょう: 189.04261
  • どういたいしつりょう: 189.042593085g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • PSA: 70.42

3-hydroxyquinoline-8-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2274-250MG
3-hydroxyquinoline-8-carboxylic acid
25369-42-0 95%
250MG
¥ 1,999.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2274-10G
3-hydroxyquinoline-8-carboxylic acid
25369-42-0 95%
10g
¥ 24,948.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2274-1G
3-hydroxyquinoline-8-carboxylic acid
25369-42-0 95%
1g
¥ 4,989.00 2023-04-04
Alichem
A189000671-1g
3-Hydroxyquinoline-8-carboxylic acid
25369-42-0 98%
1g
$1342.32 2023-09-02
eNovation Chemicals LLC
Y1224348-1g
3-Hydroxyquinoline-8-carboxylic acid
25369-42-0 95%
1g
$1500 2024-06-03
Chemenu
CM223008-1g
3-Hydroxyquinoline-8-carboxylic acid
25369-42-0 95%
1g
$1396 2024-07-28
Chemenu
CM223008-250mg
3-Hydroxyquinoline-8-carboxylic acid
25369-42-0 95%
250mg
$539 2024-07-28
abcr
AB446861-250mg
3-Hydroxyquinoline-8-carboxylic acid, 95%; .
25369-42-0 95%
250mg
€725.30 2025-03-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2274-250mg
3-hydroxyquinoline-8-carboxylic acid
25369-42-0 95%
250mg
¥1998.0 2024-04-21
A2B Chem LLC
AF37807-250mg
3-Hydroxyquinoline-8-carboxylic acid
25369-42-0 95%
250mg
$442.00 2024-04-20

3-hydroxyquinoline-8-carboxylic acid 関連文献

3-hydroxyquinoline-8-carboxylic acidに関する追加情報

3-Hydroxyquinoline-8-Carboxylic Acid: A Comprehensive Overview

3-Hydroxyquinoline-8-carboxylic acid, also known by its CAS number 25369-42-0, is a compound of significant interest in various fields of chemistry and biology. This compound, with its unique structure and functional groups, has been the subject of extensive research due to its potential applications in drug discovery, material science, and analytical chemistry. In this article, we will delve into the properties, synthesis, biological activities, and recent advancements related to this compound.

The molecular structure of 3-hydroxyquinoline-8-carboxylic acid consists of a quinoline ring system with a hydroxyl group at position 3 and a carboxylic acid group at position 8. This arrangement imparts the molecule with both aromatic and polar functionalities, making it versatile for various chemical reactions and biological interactions. The quinoline core is a well-known heterocyclic structure that has been extensively studied for its pharmacological properties.

Recent studies have highlighted the potential of 3-hydroxyquinoline-8-carboxylic acid as an anti-tumor agent. Researchers have found that this compound can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and apoptosis. The carboxylic acid group plays a crucial role in enhancing the bioavailability and stability of the molecule, making it a promising candidate for further preclinical studies.

In addition to its anti-tumor properties, 3-hydroxyquinoline-8-carboxylic acid has also shown potential in the field of antibacterial research. Studies have demonstrated that this compound can effectively inhibit the growth of pathogenic bacteria by disrupting their cellular membranes. The hydroxyl group at position 3 contributes to the molecule's ability to interact with bacterial cell walls, making it a potential lead compound for developing new antibiotics.

The synthesis of 3-hydroxyquinoline-8-carboxylic acid involves several steps, including the preparation of the quinoline ring system and subsequent functionalization with hydroxyl and carboxylic acid groups. Recent advancements in synthetic chemistry have enabled researchers to develop more efficient and environmentally friendly methods for synthesizing this compound. For instance, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.

Beyond its biological applications, 3-hydroxyquinoline-8-carboxylic acid has also found use in material science. Its ability to form coordination complexes with metal ions has led to its application in the development of new materials for sensing and catalysis. Researchers have reported that this compound can act as a versatile ligand for metal ions such as copper(II) and zinc(II), forming stable complexes with unique electronic properties.

In terms of analytical chemistry, 3-hydroxyquinoline-8-carboxylic acid has been utilized as a chelating agent in various sensing applications. Its ability to selectively bind metal ions makes it an ideal candidate for developing sensors for environmental monitoring and clinical diagnostics. Recent studies have explored the use of this compound in fluorescence-based sensors for detecting heavy metal ions in water samples.

The biological activity of 3-hydroxyquinoline-8-carboxylic acid is closely related to its structural features. The hydroxyl group at position 3 enhances the molecule's solubility in aqueous media, while the carboxylic acid group at position 8 contributes to its acidity and ability to form hydrogen bonds. These properties collectively influence the compound's bioavailability, stability, and interaction with biological targets.

In conclusion, 3-hydroxyquinoline-8-carboxylic acid, with its unique structure and functional groups, continues to be a focal point in scientific research across multiple disciplines. Its potential applications in drug discovery, material science, and analytical chemistry make it a compound of great significance. As research progresses, further insights into its properties and mechanisms of action are expected to unlock new opportunities for its utilization in real-world applications.

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